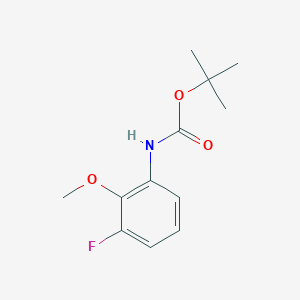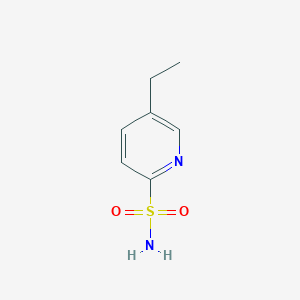
5-Ethylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylpyridine-2-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-2-sulfonamide typically involves the reaction of 5-ethylpyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the sulfonamide group. The general reaction scheme is as follows:
5-Ethylpyridine+Sulfonyl Chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethylpyridine-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 5-Ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-sulfonamide: Similar structure but lacks the ethyl group.
5-Methylpyridine-2-sulfonamide: Contains a methyl group instead of an ethyl group.
N-Ethylpyridine-2-sulfonamide: Similar structure but with an ethyl group attached to the nitrogen atom.
Uniqueness: 5-Ethylpyridine-2-sulfonamide is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other sulfonamide derivatives.
Eigenschaften
Molekularformel |
C7H10N2O2S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
5-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-2-6-3-4-7(9-5-6)12(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) |
InChI-Schlüssel |
ISRPBITVASKSNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


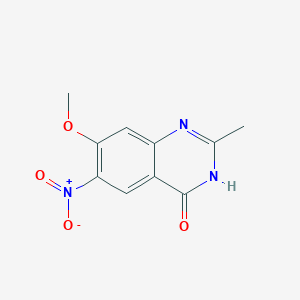
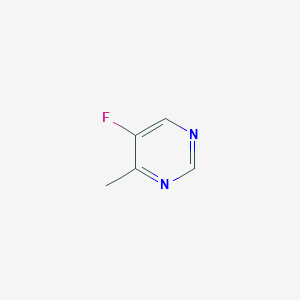

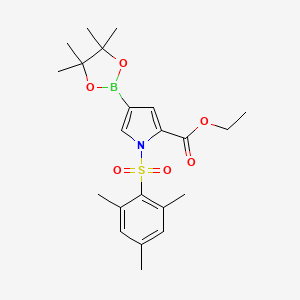

![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)
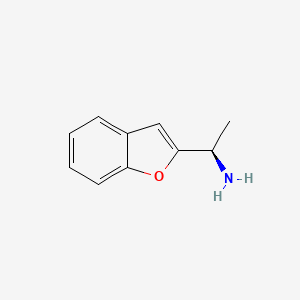
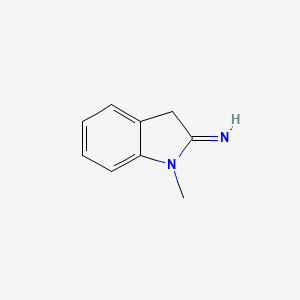

![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
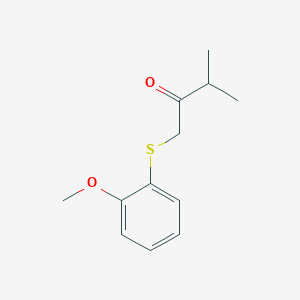
![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
